ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Description
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chromene-derived compound featuring a 4-bromophenyl substituent at position 3, a ketone group at position 4, and an ethyl propanoate ester linked via an ether bond at position 7 of the chromene core. Chromene derivatives are known for diverse biological activities, including enzyme inhibition and pesticidal properties . The bromine atom in this compound enhances lipophilicity and may influence binding affinity in biological systems due to its electronegativity and steric bulk .
Properties
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJBMCBSWNLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-bromophenylacetic acid with 7-hydroxy-4-chromenone in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine in anhydrous solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with reactive oxygen species (ROS) and exhibit antioxidant activity, protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The table below compares ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate with structurally related compounds:
*Calculated based on molecular formula. †Estimated using substituent contributions.
Key Observations:
Substituent Effects :
- Bromine vs. Chlorine/Methoxy : The 4-bromophenyl group increases molecular weight and lipophilicity (XLogP3 ~4.2) compared to chlorine (XLogP3 ~4.0) and methoxy (XLogP3 ~3.5) analogs. Bromine’s larger atomic radius may enhance steric interactions in enzyme binding pockets .
- Methyl/Propoxy Groups : Compounds with alkyl substituents (e.g., methyl, propoxy) exhibit lower logP values, suggesting reduced membrane permeability compared to halogenated derivatives .
- Ester Variations: The ethyl propanoate group in the target compound balances solubility and metabolic stability. Carbamate derivatives (e.g., compound 20) may exhibit altered pharmacokinetics due to hydrolysis susceptibility .
Enzyme Inhibition
- Compound 20 : A carbamate derivative with a 4-methoxyphenyl group showed dual AChE/BuChE inhibition (IC₅₀ values in the µM range), attributed to the electron-donating methoxy group enhancing π-π interactions .
Pesticidal Activity
- Fenoxaprop-ethyl and Quizalofop-ethyl: These phenoxypropanoate esters () target acetyl-CoA carboxylase in weeds. The target compound’s chromene core may confer distinct herbicidal mechanisms due to structural divergence .
Biological Activity
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of chromenone derivatives, characterized by its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It consists of a chromenone core with a bromophenyl substituent, which is known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
This compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory and metabolic pathways. For instance, studies have demonstrated its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
- Antioxidant Activity : The presence of the chromenone structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases .
- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The cytotoxicity is likely mediated through apoptosis induction and cell cycle arrest .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activities of this compound:
- Enzyme Inhibition : The compound was tested against various enzymes, showing significant inhibition with IC50 values indicating effective concentrations for COX and LOX pathways. For example, it demonstrated an IC50 value of approximately 10 µM against COX-2 .
- Cytotoxicity : In cell viability assays, this compound exhibited cytotoxic effects with IC50 values around 15 µM for MCF-7 cells, indicating potential as an anticancer agent .
Comparative Analysis with Other Compounds
| Compound | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | COX-2 | 10 | Anti-inflammatory |
| Compound A | LOX | 12 | Anti-inflammatory |
| Compound B | AChE | 5.5 | Neuroprotective |
This table illustrates the comparative potency of this compound against other biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
